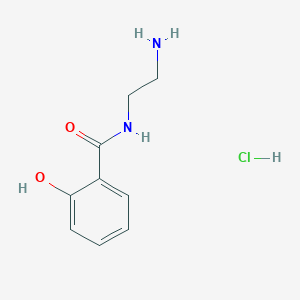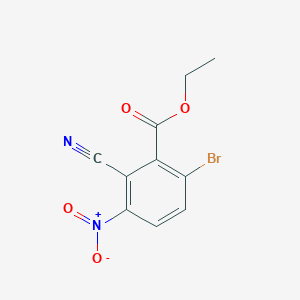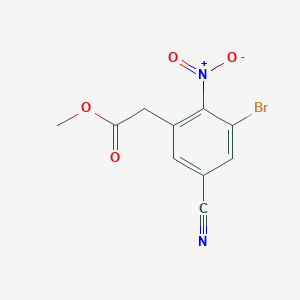
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound features a pyrazole ring fused to a pyrimidinone ring, which is substituted with various functional groups, including amino, cyclopropyl, ethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions using suitable reagents like diazo compounds in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques, such as column chromatography and crystallization, helps in achieving high purity and yield. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: : The pyrimidinone ring can be reduced to form pyrimidinol derivatives.
Substitution: : The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) are commonly used.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: : Nucleophiles like alkyl halides or amines are used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Pyrimidinol derivatives.
Substitution: : Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its pyrazole and pyrimidinone rings are valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for bioactive molecules. Its structural features make it suitable for binding to various biological targets.
Medicine
In the medical field, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antiviral, or anticancer properties. Its potential as a lead compound in drug discovery is significant.
Industry
In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would vary based on the derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: : Similar pyrazole core but lacks the pyrimidinone ring.
2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one: : Similar pyrimidinone core but lacks the pyrazole ring.
5-Amino-3-cyclopropyl-1H-pyrazol-1-yl-2-methylpyrimidin-4(3H)-one: : Similar structure but with a different substitution pattern.
Uniqueness
The uniqueness of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one lies in its fused pyrazole-pyrimidinone structure, which provides a combination of chemical properties not found in the similar compounds listed above
Propiedades
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-9-7(2)15-13(16-12(9)19)18-11(14)6-10(17-18)8-4-5-8/h6,8H,3-5,14H2,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODYXPXGCYNKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)



![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

